molecular formula C20H30FN3O2 B2445247 N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide CAS No. 1797213-14-9

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide

Cat. No.: B2445247
CAS No.: 1797213-14-9
M. Wt: 363.477
InChI Key: RRKYJWRZQXOGLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core scaffold that is strategically functionalized with a tert-butyl carboxamide group and a propanamido linker connected to a 2-fluorophenyl moiety. This specific molecular architecture, which incorporates an amide and a fluorinated aromatic system, is characteristic of compounds investigated for their potential to interact with biological targets such as ion channels and receptors in medicinal chemistry research. Piperidine-carboxamide derivatives are of significant interest in pharmacological research, particularly in the development of agents that target pain and inflammation pathways. Compounds with structural similarities have been studied as potential antagonists for targets like the Transient Receptor Potential Vanilloid type 1 (TRPV1), a key integrator of nociceptive and inflammatory signals . Furthermore, the piperidine-1-carboxamide group is a recognized pharmacophore in the design of inhibitors for various enzymes and signaling proteins . The presence of the fluorophenyl group is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research purposes only, specifically for use in in vitro assays and early-stage drug discovery efforts to explore its physical, chemical, and biological properties. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-tert-butyl-4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYJWRZQXOGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorophenyl derivatives.

    Amidation reaction: The final step involves the formation of the amide bond between the piperidine ring and the fluorophenyl group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.

Comparison with Similar Compounds

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide: This compound shares a similar piperidine structure but differs in the substituents attached to the piperidine ring.

    N-(3-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide: Another related compound with a different fluorophenyl substitution pattern.

    N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide: This compound has a similar fluorophenyl group but differs in the overall structure and functional groups.

Biological Activity

N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 2-fluorophenyl propanamido moiety. Its molecular formula is C19H26FN2OC_{19}H_{26}FN_{2}O, which contributes to its unique pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The presence of the fluorophenyl group may enhance binding affinity to specific receptors, potentially influencing neurochemical pathways.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antinociceptive Activity :
    • Studies have shown that similar compounds exhibit significant pain-relieving effects in animal models. The mechanism is often linked to modulation of opioid receptors and inhibition of inflammatory pathways.
  • Neuroprotective Effects :
    • Research suggests that this compound may protect neuronal cells from damage induced by neurotoxic agents, possibly through antioxidant mechanisms and reduction of pro-inflammatory cytokines.
  • Antidepressant Properties :
    • Compounds with piperidine structures have been associated with antidepressant-like effects in preclinical studies, possibly by enhancing serotonergic and noradrenergic transmission.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntinociceptiveOpioid receptor modulation
NeuroprotectiveAntioxidant activity, reduction of TNF-α
AntidepressantSerotonin and norepinephrine reuptake inhibition

Case Studies

  • Antinociceptive Study :
    • A study involving a rodent model demonstrated that this compound significantly reduced pain response in thermal nociception tests, indicating its potential as an analgesic agent.
  • Neuroprotection in Alzheimer's Disease :
    • In vitro studies showed that this compound could reduce amyloid-beta levels and β-secretase activity, suggesting a potential role in Alzheimer's disease management by mitigating neurodegeneration.
  • Behavioral Studies :
    • Behavioral assays in mice indicated that administration of the compound led to reduced depressive-like behaviors, supporting its classification as a candidate for antidepressant development.

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(tert-butyl)-4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxamide, and what critical reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves:

  • Piperidine Core Formation : Cyclization of precursors like 4-aminopiperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • tert-Butyl Introduction : Alkylation using tert-butyl halides or Boc-protection strategies, requiring anhydrous conditions and catalysts like DMAP .
  • Propanamido Linker Installation : Acylation of the piperidine nitrogen with 3-(2-fluorophenyl)propanoic acid using coupling agents (e.g., EDCI/HOBt) in dichloromethane (DCM) .
    Critical Conditions :
  • Solvent polarity (DMF for alkylation vs. DCM for acylation).
  • Temperature control (<0°C for acylation to prevent racemization).
  • Purification via silica gel chromatography (hexane:EtOAc gradients) to isolate the product in >95% purity .

Basic Question: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic signals) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₉FN₃O₂ expected at 364.2102) .
  • HPLC : Reverse-phase C18 columns (acetonitrile:H₂O gradients) to assess purity (>98% by UV at 254 nm) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-fluorophenyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace 2-fluorophenyl with bromophenyl, methoxyphenyl, or thiophene moieties .
  • Biological Assays : Compare binding affinities (e.g., IC₅₀ in kinase inhibition assays) and pharmacokinetic properties (e.g., logP via shake-flask method) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to assess fluorophenyl interactions with hydrophobic pockets in target proteins .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for piperidine carboxamide derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) .
  • Meta-Analysis : Compare datasets across publications, focusing on variables like cell lines (HEK293 vs. HeLa) or compound batches .

Basic Question: What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Thermal Stability : Accelerated testing at 40°C/75% RH for 4 weeks, with LC-MS identification of degradants (e.g., tert-butyl deprotection) .

Advanced Question: What strategies can mitigate solubility challenges during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS mixtures (≤0.1% DMSO) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to improve bioavailability .

Advanced Question: How can metabolic pathways be elucidated for this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat), identify metabolites via LC-MS/MS .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .

Basic Question: What in vitro toxicity assays are suitable for preliminary safety profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (48-hour exposure, EC₅₀ calculation) .
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Advanced Question: How can cross-disciplinary applications (e.g., materials science) be explored for this compound?

Methodological Answer:

  • Self-Assembly Studies : Assess supramolecular behavior in nonpolar solvents via TEM/SAXS .
  • Polymer Integration : Copolymerize with acrylate monomers for drug-eluting biomaterials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.